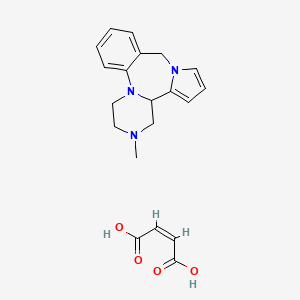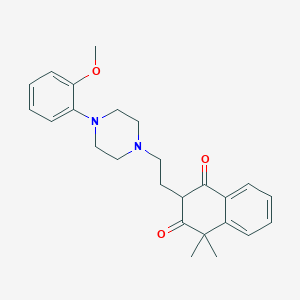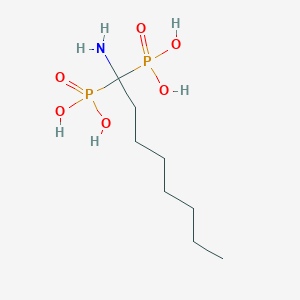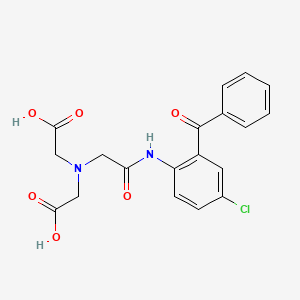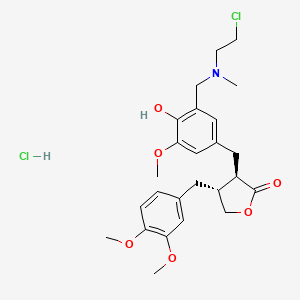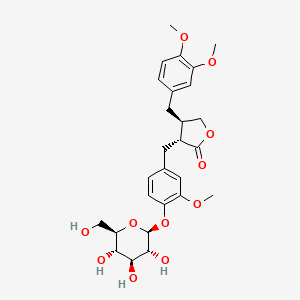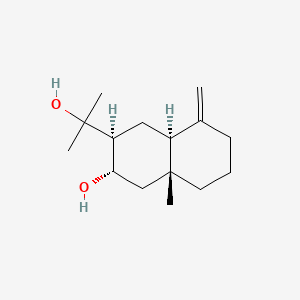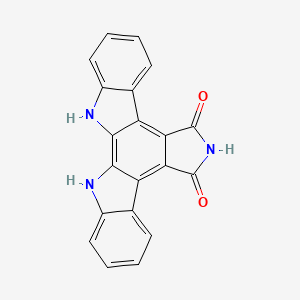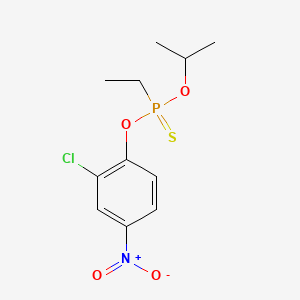
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AI 3-25755 is a biochemical.
Scientific Research Applications
Enzymatic Reactions and Metabolism
Research on organophosphorus insecticides, including compounds like O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate, has revealed insights into their enzymatic degradation and metabolism. Studies have shown that these compounds undergo metabolic processes involving enzymatic activation, oxidative pathways, and cleavage reactions in various species, including rats, rabbits, and houseflies (Nakatsugawa, Tolman, & Dahm, 1968). Further research into the detoxification mechanisms of similar organophosphates has led to the development of methods for measuring their degradation, providing insights into species-specific responses and toxicities (Neal & Dubois, 1965).
Supramolecular Systems and Reactivity
Investigations into supramolecular water systems based on new amphiphilic phosphacoumarins have included the study of compounds like O-(4-nitrophenyl) O-ethyl chloromethylphosphonate. These studies have explored the structural dependencies of supramolecular nanoparticles on counter-ion nature and concentration, which is relevant for understanding the reactivity of related organophosphorus compounds (Ryzhkina et al., 2010).
Synthesis and Chemical Reactions
Research into the synthesis and reactivity of related compounds, such as 2-(4-Nitrophenyl)ethyl methylenebis(phosphonate), provides a foundation for understanding the chemical behavior of O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate. These studies focus on reactions involving dehydration, hydrolysis, and the formation of novel derivatives, contributing to the broader understanding of organophosphorus chemistry (Lesiak et al., 1998).
Environmental Impact and Soil Microbiology
The impact of organophosphorus insecticides on soil microbial activities has been a subject of research, providing insights into the ecological consequences of using these compounds. Studies have shown varying effects on fungal and bacterial populations, ammonium production, and nitrification processes, highlighting the complex interactions between these insecticides and soil ecosystems (Tu, 1970).
Synthesis and Metabolism of Isotopically Labelled Compounds
The synthesis of isotopically labelled organophosphorus insecticides, such as O-aryl O-ethyl phenylphosphonothioates, for metabolic studies, reflects the significance of understanding the biotransformation and disposition of these compounds in biological systems. This research contributes to the knowledge of metabolism, excretion, and distribution of organophosphorus insecticides in various species (Yoshitake et al., 1980).
properties
CAS RN |
328-04-1 |
|---|---|
Molecular Formula |
C11H15ClNO4PS |
Molecular Weight |
323.73 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenoxy)-ethyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15ClNO4PS/c1-4-18(19,16-8(2)3)17-11-6-5-9(13(14)15)7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
QINWTFKFPMRNJP-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
Canonical SMILES |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
Appearance |
Solid powder |
Other CAS RN |
328-04-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AI 3-25755; AI-3-25755; AI3-25755 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)


